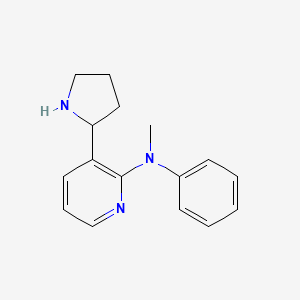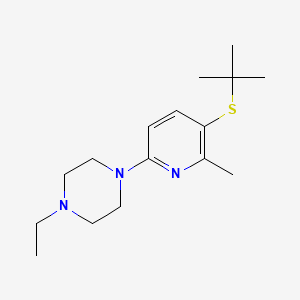
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine derivative: Starting with a pyridine precursor, tert-butylthio and methyl groups are introduced through substitution reactions.
Piperazine ring formation: The pyridine derivative is then reacted with ethyl-substituted piperazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.
Flow chemistry: Employing continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation of the tert-butylthio group.
Dihydropyridine derivatives: From reduction of the pyridine ring.
Substituted piperazines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine involves:
Molecular targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways: Influencing biochemical pathways related to its target, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group on the piperazine ring.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H27N3S |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-9-11-19(12-10-18)15-8-7-14(13(2)17-15)20-16(3,4)5/h7-8H,6,9-12H2,1-5H3 |
Clave InChI |
KQZREYMTCOMQMF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=C(C=C2)SC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



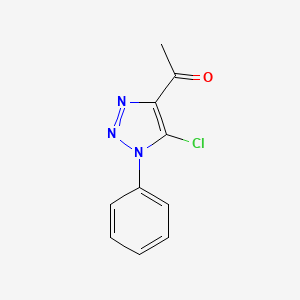
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
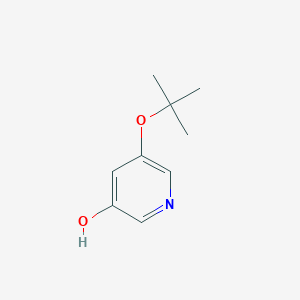
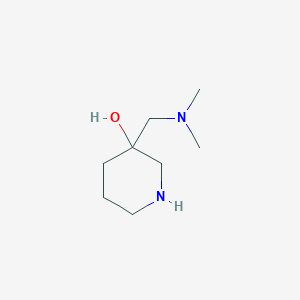
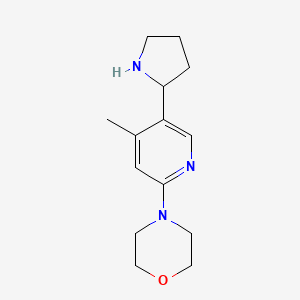


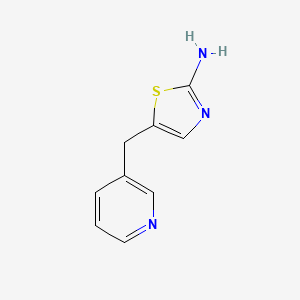
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)



